molecular formula C15H20O5 B13401752 1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one

1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one

Cat. No.: B13401752
M. Wt: 280.32 g/mol
InChI Key: IGEBZMMCKFUABB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Artemisia annua. Artemisinin and its derivatives, including dehydroqinghaosu, are well-known for their potent antimalarial properties. Dehydroqinghaosu is particularly notable for its unique chemical structure, which includes an endoperoxide bridge essential for its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydroqinghaosu can be synthesized from artemisinin through a series of chemical reactions. One common method involves the reduction of artemisinin to dihydroartemisinin, followed by oxidation to form dehydroqinghaosu. The reaction conditions typically include the use of reducing agents such as sodium borohydride and oxidizing agents like m-chloroperbenzoic acid .

Industrial Production Methods: Industrial production of dehydroqinghaosu involves large-scale extraction of artemisinin from Artemisia annua, followed by chemical conversion processes. The extraction process includes solvent extraction and purification steps to isolate artemisinin, which is then chemically modified to produce dehydroqinghaosu .

Chemical Reactions Analysis

Types of Reactions: Dehydroqinghaosu undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: m-Chloroperbenzoic acid, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol.

Major Products Formed:

Scientific Research Applications

Dehydroqinghaosu has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other artemisinin derivatives.

    Biology: Studied for its effects on various biological systems, particularly its antimalarial activity.

    Medicine: Investigated for its potential therapeutic effects beyond malaria, including anticancer properties.

    Industry: Utilized in the production of antimalarial drugs and other pharmaceuticals.

Mechanism of Action

The mechanism of action of dehydroqinghaosu involves the cleavage of its endoperoxide bridge by iron, producing free radicals. These free radicals cause oxidative stress in the cells of the malaria parasite, leading to its death. The compound primarily targets the iron-rich heme groups within the parasite, disrupting its metabolic processes .

Comparison with Similar Compounds

Uniqueness: Dehydroqinghaosu is unique due to its specific chemical structure, which includes an endoperoxide bridge crucial for its biological activity. This structure differentiates it from other artemisinin derivatives and contributes to its potent antimalarial effects .

Properties

IUPAC Name

1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8,10-11,13H,2,4-7H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEBZMMCKFUABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(=C)C(=O)OC3C24C1CCC(O3)(OO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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